Glucagon (human)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

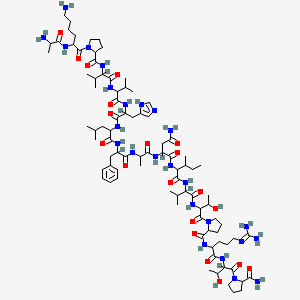

Glucagon (human) is a peptide hormone produced by the alpha cells of the pancreas. It plays a crucial role in regulating blood glucose levels by promoting the conversion of stored glycogen into glucose in the liver, thereby increasing blood glucose levels. This hormone is essential for maintaining energy balance, especially during fasting or strenuous exercise .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Glucagon is synthesized from its precursor, proglucagon, through a series of enzymatic reactions. The process begins with the removal of the signal peptide from preproglucagon, forming proglucagon. Proglucagon is then cleaved by proprotein convertase 2 to produce glucagon .

Industrial Production Methods

Industrial production of glucagon involves recombinant DNA technology. The gene encoding human glucagon is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed glucagon is then purified through various chromatographic techniques to obtain a high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions

Glucagon primarily undergoes peptide bond hydrolysis, oxidation, and deamidation. These reactions can affect its stability and activity .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of peptide bonds.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize methionine residues.

Major Products Formed

Hydrolysis: Smaller peptide fragments.

Oxidation: Oxidized methionine residues.

Deamidation: Aspartic acid residues.

Applications De Recherche Scientifique

Glucagon has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying protein folding and stability.

Biology: Investigated for its role in glucose metabolism and energy homeostasis.

Medicine: Used in the treatment of severe hypoglycemia and as a diagnostic aid in radiologic exams to temporarily inhibit gastrointestinal motility

Industry: Employed in the development of glucagon receptor agonists and antagonists for therapeutic purposes.

Mécanisme D'action

Glucagon exerts its effects by binding to the glucagon receptor, a G-protein coupled receptor. This binding activates adenylate cyclase, increasing intracellular cyclic AMP levels. Cyclic AMP activates protein kinase A, which phosphorylates various enzymes involved in glycogenolysis and gluconeogenesis. This leads to the conversion of glycogen to glucose and the production of glucose from non-carbohydrate sources .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glucagon-like peptide-1 (GLP-1): Shares a common precursor with glucagon and has similar effects on glucose metabolism.

Insulin: Opposes the action of glucagon by lowering blood glucose levels.

Epinephrine: Also increases blood glucose levels but through different receptors and pathways

Uniqueness

Glucagon is unique in its ability to rapidly increase blood glucose levels by promoting glycogenolysis and gluconeogenesis. Unlike insulin, which lowers blood glucose, glucagon ensures that glucose is available during periods of fasting or intense physical activity .

Propriétés

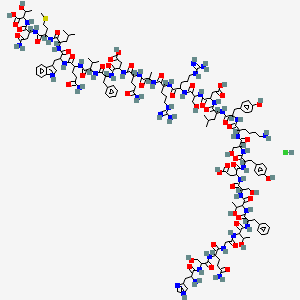

Formule moléculaire |

C153H226ClN43O49S |

|---|---|

Poids moléculaire |

3519.2 g/mol |

Nom IUPAC |

3-[[5-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride |

InChI |

InChI=1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H |

Clé InChI |

RKGLLHCSSVJTAN-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)

![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798950.png)

![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)

![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14798987.png)

![4-(azepan-1-ylsulfonyl)-N-[(E)-1,3-benzodioxol-5-ylmethylidene]aniline](/img/structure/B14799010.png)